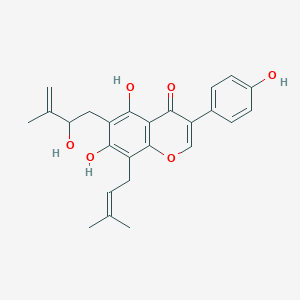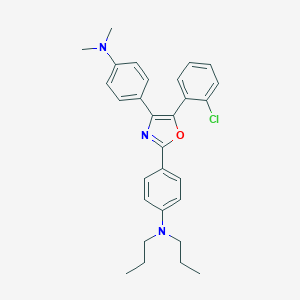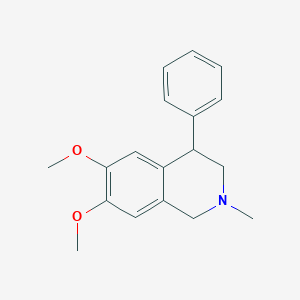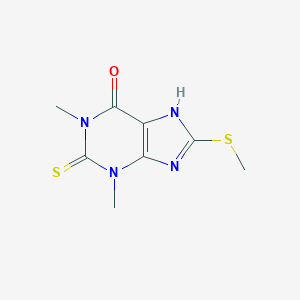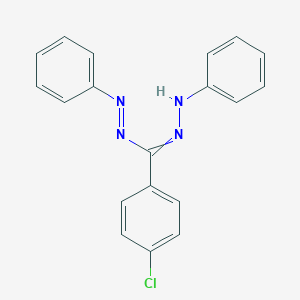
1,5-Diphenyl-3-(4-chlorophenyl)formazan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-3-(4-chlorophenyl)formazan is a chemical compound with the molecular formula C19H15ClN4 . It is a derivative of formazan, which are compounds characterized by the general formula [R-N=N-C (R’)=N-NH-R"], and are known for their intense color .
Synthesis Analysis
Formazans, including 1,5-Diphenyl-3-(4-chlorophenyl)formazan, can be synthesized through various methods . One common procedure involves the reaction of diazonium compounds with aldehyde hydrazones. Hydrazones, which are electron-rich compounds, react with diazonium salts either at a nitrogen or a carbon atom to produce formazans .Molecular Structure Analysis
Formazans are intensely colorful compounds characterized by the following structure: [-N=N-C ®=N-NH-], and are closely related to azo (−N=N−) dyes . Due to the two alternating double bonds in the backbone, formazans can exist in four possible isomeric forms: syn, s-cis (closed form); syn, s-trans (open form); anti, s-cis; and anti, s-trans (linear form) .Chemical Reactions Analysis
Formazans have a high tautomeric and conformational flexibility . They can react with both strong acids and bases, making them amphoteric . Oxidation of such compounds results in their conversion into colorless tetrazolium salts .Direcciones Futuras
As for future directions, more research could be conducted to further understand the properties and potential applications of 1,5-Diphenyl-3-(4-chlorophenyl)formazan. It’s also important to note that formazans are used in various fields, including biological assays , which could open up new avenues for research and development.
Propiedades
IUPAC Name |
N'-anilino-4-chloro-N-phenyliminobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c20-16-13-11-15(12-14-16)19(23-21-17-7-3-1-4-8-17)24-22-18-9-5-2-6-10-18/h1-14,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXMARXENIIWPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408328 |
Source


|
| Record name | (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenyl-3-(4-chlorophenyl)formazan | |
CAS RN |
1622-15-7 |
Source


|
| Record name | (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







